3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Its molecular formula is , with a molecular weight of approximately 448.88 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.
The compound falls under several classifications:
The synthesis of 3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be approached through various methods, often involving multi-step reactions:
The molecular structure of 3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is characterized by:
The compound's InChI key is FOINICVKOKGZGG-UHFFFAOYSA-N
, which allows for its identification in chemical databases. The canonical SMILES representation is CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)ClF
, providing insight into its connectivity and functional groups.
This compound can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The physical and chemical properties of 3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione include:
Property | Value |
---|---|
Molecular Weight | 448.88 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Melting Point | Not specified |
Purity | Typically ≥95% |
These properties are crucial for determining the compound's suitability for various applications in research and development.
The potential applications of 3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2